molecular formula C15H26N2O3 B6798556 N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(6-oxopiperidin-3-yl)acetamide

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(6-oxopiperidin-3-yl)acetamide

Cat. No.: B6798556
M. Wt: 282.38 g/mol
InChI Key: KDHUZLBRCOWSFT-UHFFFAOYSA-N
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Description

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(6-oxopiperidin-3-yl)acetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(6-oxopiperidin-3-yl)acetamide typically involves multiple steps, including the formation of the cyclobutyl and piperidinyl intermediates. Common synthetic routes may include:

    Formation of the Cyclobutyl Intermediate: This step may involve the cyclization of a suitable precursor under specific conditions, such as the use of a strong base or acid catalyst.

    Formation of the Piperidinyl Intermediate: This step may involve the synthesis of the piperidinyl ring through a series of reactions, such as amination or cyclization.

    Coupling of Intermediates: The final step involves coupling the cyclobutyl and piperidinyl intermediates to form the target compound. This may require the use of coupling reagents and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(6-oxopiperidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its biological activity and potential therapeutic applications.

    Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.

    Industry: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(6-oxopiperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(6-oxopiperidin-3-yl)acetamide may include other cyclobutyl or piperidinyl derivatives with comparable structures and properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(6-oxopiperidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-14(2)11(8-15(14,3)20-4)17-13(19)7-10-5-6-12(18)16-9-10/h10-11H,5-9H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHUZLBRCOWSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)NC(=O)CC2CCC(=O)NC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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